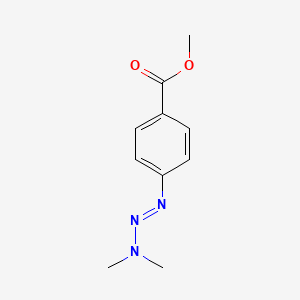
Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate is an organic compound that belongs to the class of triazene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate typically involves the reaction of 4-aminobenzoic acid with 3,3-dimethyl-1-triazen-1-ium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with the triazene moiety to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
On an industrial scale, the production of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, improved safety, and higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene moiety into amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Oxidation of the triazene moiety can yield nitroso or nitro derivatives.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate involves its interaction with specific molecular targets in biological systems. The triazene moiety can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins. This interaction can lead to the inhibition of key cellular processes, ultimately resulting in the desired biological effect. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis (programmed cell death) in cancer cells by causing DNA damage.
Comparison with Similar Compounds
Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can be compared with other triazene derivatives, such as:
- **4-[(1E)-3,3-Dimethyltriaz
Methyl 4-[(1E)-3-methyl-1-triazen-1-yl]benzoate: Similar in structure but with a different substitution pattern on the triazene moiety.
Properties
CAS No. |
29168-87-4 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-8(5-7-9)10(14)15-3/h4-7H,1-3H3 |
InChI Key |
QBIUIDQLFKGAPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















